molecular formula C5H9ClF3N B1457717 [1-(Trifluoromethyl)cyclopropyl]methanamine hydrochloride CAS No. 1783418-59-6

[1-(Trifluoromethyl)cyclopropyl]methanamine hydrochloride

Cat. No. B1457717
M. Wt: 175.58 g/mol
InChI Key: CHXOWBWATJMPOW-UHFFFAOYSA-N
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Description

“[1-(Trifluoromethyl)cyclopropyl]methanamine hydrochloride” is a chemical compound with the CAS Number: 1783418-59-6 . It has a molecular weight of 175.58 g/mol . The compound is solid in physical form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C5H8F3N.ClH/c6-5(7,8)4(3-9)1-2-4;/h1-3,9H2;1H . This code provides a specific string of characters that represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

“[1-(Trifluoromethyl)cyclopropyl]methanamine hydrochloride” is a solid substance . It should be stored in an inert atmosphere at a temperature between 2-8°C .

Scientific Research Applications

  • Plant Growth Regulation and Ethylene Inhibition
    The compound 1-methylcyclopropene (1-MCP), though different from the specified compound, is notable for its role as an inhibitor of ethylene action in plants. Over 100 studies have explored its effects on fruits, vegetables, and floriculture crops. Its role in understanding the ethylene's function in plants is significant, suggesting the potential of cyclopropyl compounds in agricultural research (Blankenship & Dole, 2003).

  • Stabilization and Controlled Release of Gaseous Compounds
    Techniques for stabilizing and controlling the release of gaseous compounds like 1-MCP have been developed to improve the safety and maintain the quality of fresh produce. This indicates that compounds with similar structures may have applications in the formulation and controlled delivery of volatile compounds in agricultural settings (Chen et al., 2020).

  • Neurochemical Research
    While not directly related, the study of methoxychlor, a chlorinated hydrocarbon pesticide with proestrogenic activity, reveals the significance of chemical structure in determining bioactivity and potential neurotoxicity. This suggests that the structural analysis of [1-(Trifluoromethyl)cyclopropyl]methanamine hydrochloride could provide insights into its interaction with biological systems and potential applications in neurochemical research (Cummings, 1997).

  • Pharmacokinetics and Drug Metabolism
    Understanding the interaction of different chemical inhibitors with Cytochrome P450 isoforms in human liver microsomes is crucial in drug development and metabolism studies. The selectivity and potency of such inhibitors are vital for deciphering the involvement of specific CYP isoforms. Although not directly mentioned, the structural features of [1-(Trifluoromethyl)cyclopropyl]methanamine hydrochloride could be relevant in studying its metabolism and interactions with other drugs, akin to the study of other specific inhibitors (Khojasteh et al., 2011).

  • Microbial Metabolism and Environmental Impact
    The metabolism of substrates containing an s-triazine ring by bacteria to liberate ammonia involves intermediate steps that have been extensively studied. Understanding the metabolic pathways and the role of specific enzymes, such as allophanate hydrolase, in this process can provide insights into the biodegradation and environmental impact of various compounds, potentially including [1-(Trifluoromethyl)cyclopropyl]methanamine hydrochloride (Cheng et al., 2005).

Safety And Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements are P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

[1-(trifluoromethyl)cyclopropyl]methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8F3N.ClH/c6-5(7,8)4(3-9)1-2-4;/h1-3,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHXOWBWATJMPOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CN)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1-(Trifluoromethyl)cyclopropyl]methanamine hydrochloride

CAS RN

1783418-59-6
Record name [1-(trifluoromethyl)cyclopropyl]methanamine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
T Alle, C Varricchio, Y Yao, B Lucero… - Journal of Medicinal …, 2022 - ACS Publications
Microtubule (MT)-stabilizing 1,2,4-triazolo[1,5-a]pyrimidines (TPDs) hold promise as candidate therapeutics for Alzheimer’s disease (AD) and other neurodegenerative conditions. …
Number of citations: 5 pubs.acs.org
V Ahunovych, AA Klipkov, M Bugera… - The Journal of …, 2023 - ACS Publications
CF 3 -cyclopropanes with aliphatic, aromatic, and even heteroaromatic substituents were prepared on a multigram scale by deoxyfluorination of cyclopropane carboxylic acids or their …
Number of citations: 4 pubs.acs.org

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